3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” are not provided in the available resources. Such properties would typically include melting point, boiling point, solubility, and spectral data (IR, NMR, MS), among others .Safety and Hazards
Future Directions
Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. This could include developing efficient synthetic routes, studying its reactivity, investigating its physical and chemical properties, and exploring its potential biological activities .
Mechanism of Action
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have been extensively studied for their pharmaceutical and biological activities . These compounds have shown interactions with various biological targets, contributing to their diverse range of activities.
Mode of Action
It is known that 4-hydroxy-2-quinolones can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that 4-hydroxy-2-quinolones can influence a variety of biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
It is known that 4-hydroxy-2-quinolones can have a range of effects at the molecular and cellular level, contributing to their diverse range of biological activities .
Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-13-8-6-11(7-9-13)18-20-16(21-24-18)14-10-12-4-2-3-5-15(12)19-17(14)22/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVPIIROHINAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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